Methyl propyl sulfoxide
Overview
Description
Methyl propyl sulfoxide is an organosulfur compound with the molecular formula C4H10OS. It contains a sulfinyl functional group (>SO) attached to a methyl group and a propyl group. This compound is a member of the sulfoxide family, which are oxidized derivatives of sulfides. Sulfoxides are known for their polar nature and significant dipolar character, making them useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl propyl sulfoxide can be synthesized through the oxidation of methyl propyl sulfide. Common oxidizing agents used for this transformation include hydrogen peroxide and periodate. The reaction typically requires careful control to avoid over-oxidation to the corresponding sulfone .
Industrial Production Methods: In an industrial setting, the oxidation process is often carried out using hydrogen peroxide as the oxidant in the presence of a catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the desired sulfoxide .
Chemical Reactions Analysis
Types of Reactions: Methyl propyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of methyl propyl sulfone.
Substitution: Sulfoxides can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, periodate.
Reduction: Hydrosilanes, metal catalysts.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Methyl propyl sulfone.
Reduction: Methyl propyl sulfide.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Methyl propyl sulfoxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl propyl sulfoxide involves its polar sulfinyl group, which can interact with various molecular targets. The sulfinyl group can participate in hydrogen bonding and dipole-dipole interactions, influencing the reactivity and stability of the compound in different environments . In biological systems, sulfoxides can act as enzyme substrates or inhibitors, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar polar properties.
Methyl phenyl sulfoxide: Another sulfoxide with a phenyl group instead of a propyl group.
Ethyl methyl sulfoxide: Contains an ethyl group instead of a propyl group.
Uniqueness: Methyl propyl sulfoxide is unique due to its specific combination of a methyl and a propyl group, which imparts distinct physical and chemical properties compared to other sulfoxides. Its intermediate chain length provides a balance between solubility and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
1-methylsulfinylpropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-3-4-6(2)5/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBARLJSXVAEGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930958 | |
Record name | 1-(Methanesulfinyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14094-08-7 | |
Record name | Propane, 1-(methylsulfinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Methanesulfinyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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